molecular formula C15H10BrFN2S B12114870 N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine CAS No. 61383-57-1

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine

Cat. No.: B12114870
CAS No.: 61383-57-1
M. Wt: 349.2 g/mol
InChI Key: GJCNMVXIUMVYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, which are further connected to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Substitution Reactions: The introduction of bromine and fluorine atoms to the phenyl rings can be achieved through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or other fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(4-fluorophenyl)-2-thiazolamine
  • N-(4-Bromophenyl)-4-(4-chlorophenyl)-2-thiazolamine
  • N-(4-Bromophenyl)-4-(4-methylphenyl)-2-thiazolamine

Uniqueness

N-(4-Bromophenyl)-4-(4-fluorophenyl)-2-thiazolamine is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

CAS No.

61383-57-1

Molecular Formula

C15H10BrFN2S

Molecular Weight

349.2 g/mol

IUPAC Name

N-(4-bromophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H10BrFN2S/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10/h1-9H,(H,18,19)

InChI Key

GJCNMVXIUMVYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.